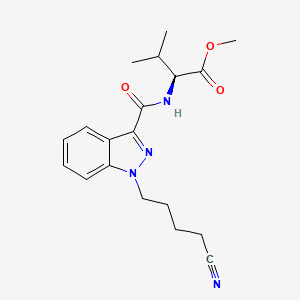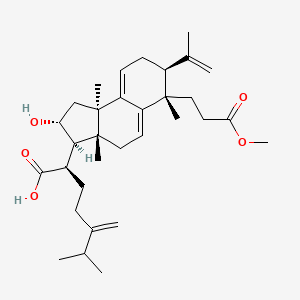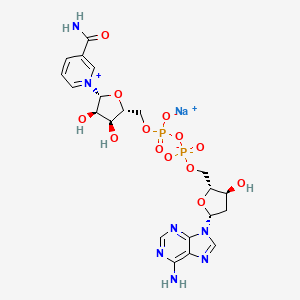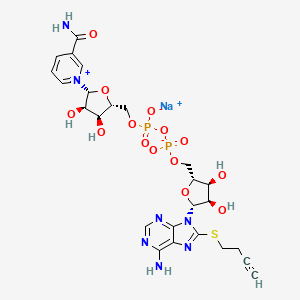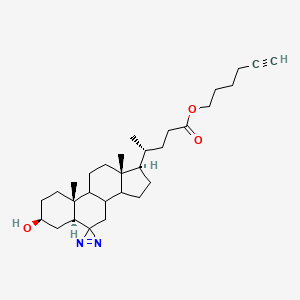
PhotoClick Cholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clickable, photoreactive sterol probe used in combination with quantitative mass spectrometry to globally map cholesterol-protein interactions directly in living cells . This compound contains a UV-activatable cross-linking diazirine group that reacts with proteins and an alkyne group for incorporation of reporter and affinity tags through click-chemistry .
Preparation Methods
Photoclick Cholesterol is synthesized through a series of chemical reactions involving the incorporation of a diazirine group and an alkyne group into the cholesterol molecule. The synthetic route typically involves the following steps:
Introduction of the Alkyne Group: The alkyne group is introduced into the cholesterol molecule through a reaction with an alkyne-containing reagent.
Incorporation of the Diazirine Group: The diazirine group is then incorporated into the molecule through a reaction with a diazirine-containing reagent.
Chemical Reactions Analysis
Photoclick Cholesterol undergoes several types of chemical reactions, including:
Photocrosslinking: The diazirine group in this compound is activated by UV light, leading to the formation of a reactive carbene intermediate that can covalently bind to nearby proteins.
Binding to Proteins: This compound can specifically bind to cholesterol-binding proteins, such as the mitochondrial translocator protein (TSPO), through its alkyne and diazirine groups.
Scientific Research Applications
Photoclick Cholesterol has a wide range of scientific research applications, including:
Mapping Cholesterol-Protein Interactions: It is used to globally map cholesterol-protein interactions in living cells through quantitative mass spectrometry.
Studying Cholesterol Binding Proteins: This compound serves as a probe for tracking cholesterol-binding proteins and studying their interactions.
Investigating Mitochondrial Proteins: It is used to study the binding of cholesterol to mitochondrial proteins, such as TSPO.
Analyzing Sterol-Binding Proteins: This compound is used in proteomics screens to identify and analyze sterol-binding proteins in various organisms.
Mechanism of Action
Photoclick Cholesterol exerts its effects through the following mechanisms:
Click Chemistry: The alkyne group undergoes CuAAC reactions with azide-containing reagents, enabling the incorporation of reporter and affinity tags for detection and analysis.
Binding to TSPO: This compound specifically binds to the mitochondrial translocator protein (TSPO), allowing for the study of cholesterol interactions with this protein.
Comparison with Similar Compounds
Photoclick Cholesterol is unique due to its combination of a photoreactive diazirine group and a clickable alkyne group. Similar compounds include:
Alkyne-Cholesterol: Contains an alkyne group but lacks the photoreactive diazirine group.
Photoclick Sphingosine-1-Phosphate: A photoreactive analog of sphingosine-1-phosphate with similar click chemistry properties.
TopFluor Cholesterol: A fluorescent cholesterol analog used for imaging studies.
This compound stands out due to its dual functionality, allowing for both photocrosslinking and click chemistry reactions, making it a versatile tool for studying cholesterol-protein interactions in living cells.
Properties
Molecular Formula |
C30H46N2O3 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
hex-5-ynyl (4R)-4-[(3S,5S,10R,13R,17R)-3-hydroxy-10,13-dimethylspiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,3'-diazirine]-17-yl]pentanoate |
InChI |
InChI=1S/C30H46N2O3/c1-5-6-7-8-17-35-27(34)12-9-20(2)23-10-11-24-22-19-30(31-32-30)26-18-21(33)13-15-29(26,4)25(22)14-16-28(23,24)3/h1,20-26,33H,6-19H2,2-4H3/t20-,21+,22?,23-,24?,25?,26+,28-,29-/m1/s1 |
InChI Key |
ZJMZIZZWLLQHJO-FNSUTPKXSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OCCCCC#C)[C@H]1CCC2[C@@]1(CCC3C2CC4([C@@H]5[C@@]3(CC[C@@H](C5)O)C)N=N4)C |
Canonical SMILES |
CC(CCC(=O)OCCCCC#C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)O)C)N=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


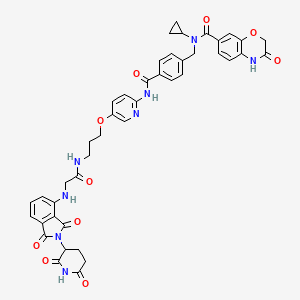
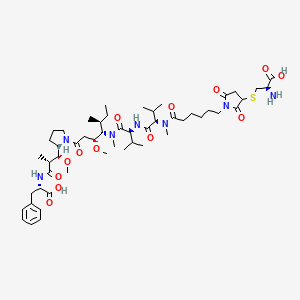
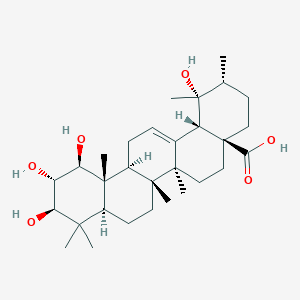
![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)
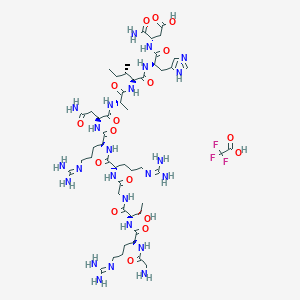
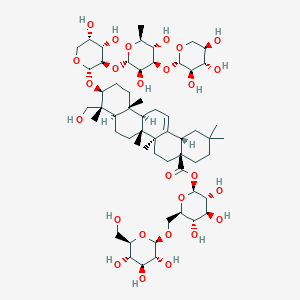

![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)
